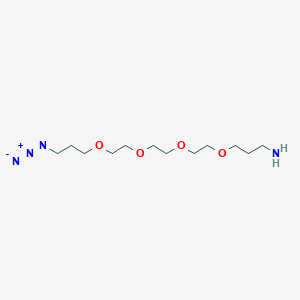

Azido-C1-PEG4-C3-NH2

CAS No.:

Cat. No.: VC20160196

Molecular Formula: C12H26N4O4

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26N4O4 |

|---|---|

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | 3-[2-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine |

| Standard InChI | InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2 |

| Standard InChI Key | DLTOXNGIUFGLFF-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)COCCOCCOCCOCCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azido-C1-PEG4-C3-NH2 consists of three distinct regions:

-

Azide Terminus: The -group at one end enables bioorthogonal click chemistry, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC), for coupling to alkyne-functionalized ligands .

-

PEG4 Spacer: A tetraethylene glycol chain ()_4 enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties by extending half-life and minimizing immunogenicity .

-

Primary Amine: The terminus allows conjugation to carboxyl or carbonyl groups on target protein ligands through carbodiimide-mediated coupling or reductive amination .

Table 1: Physicochemical Properties of Azido-C1-PEG4-C3-NH2

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.36 g/mol |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

| Key Functional Groups | Azide (), PEG4, Primary Amine |

Role in PROTAC Design and Mechanism

PROTAC Fundamentals

PROTACs are heterobifunctional molecules comprising:

-

Target Protein Ligand: Binds to the protein of interest (e.g., a kinase or transcription factor).

-

E3 Ligase Ligand: Recruits E3 ubiquitin ligases (e.g., VHL or cereblon) to tag the target protein with ubiquitin.

-

Linker: Connects the two ligands, with spatial and chemical properties critical for ternary complex formation and degradation efficiency .

Azido-C1-PEG4-C3-NH2 serves as a versatile linker due to its PEG spacer, which balances flexibility and rigidity. The PEG4 length (~17.6 Å) optimally positions ligands for productive ubiquitination, as excessively short linkers impede ternary complex formation, while overly long linkers reduce binding affinity .

Mechanism of Action

-

Target Engagement: The PROTAC binds to the target protein via its ligand.

-

E3 Ligase Recruitment: The E3 ligase ligand attracts ubiquitination machinery.

-

Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.

-

Proteasomal Degradation: Ubiquitinated proteins are recognized and degraded by the 26S proteasome .

In vitro studies demonstrate that PROTACs utilizing Azido-C1-PEG4-C3-NH2 achieve submicromolar degradation efficacy for targets such as BRD4 and estrogen receptor .

Synthetic Applications and Click Chemistry

Conjugation Strategies

The azide group in Azido-C1-PEG4-C3-NH2 participates in CuAAC reactions with alkyne-modified E3 ligase ligands (e.g., thalidomide or VHL ligands), forming stable 1,2,3-triazole linkages . For example:

This reaction proceeds with high regioselectivity and yield under mild conditions, preserving the integrity of sensitive biomolecules .

Comparative Analysis with Related PROTAC Linkers

Table 2: PROTAC Linkers and Their Properties

| Linker | Molecular Weight | PEG Units | Key Features |

|---|---|---|---|

| Azido-C1-PEG4-C3-NH2 | 290.36 | 4 | Azide terminus, amine group |

| Chloroacetamido-C-PEG3-C3-NHBoc | 396.91 | 3 | Chloroacetamide for thiol coupling |

| Biotin-PEG3-C3-NH2 | 487.59 | 3 | Biotin for streptavidin binding |

Azido-C1-PEG4-C3-NH2 distinguishes itself through its balance of moderate PEG length and dual functional groups, enabling diverse conjugation strategies without excessive molecular bulk .

Research Advancements and Future Directions

In Vitro Efficacy

PROTACs incorporating Azido-C1-PEG4-C3-NH2 have demonstrated potent degradation of oncoproteins such as BET family members and androgen receptor mutants in cancer cell lines . For example, ARV-110, a PROTAC in clinical trials for prostate cancer, employs a similar PEG-based linker to achieve nanomolar degradation activity.

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume